Lithium 9-borabicyclo[3.3.1]nonane hydride
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Overview
Description
Lithium 9-borabicyclo[3.3.1]nonane hydride is an organoborane compound known for its utility in organic synthesis. This compound is a derivative of 9-borabicyclo[3.3.1]nonane, commonly referred to as 9-BBN. It is a colorless solid that is widely used as a hydroboration reagent in organic chemistry. The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium 9-borabicyclo[3.3.1]nonane hydride is typically prepared by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents such as tetrahydrofuran (THF). The reaction involves the cyclic hydroboration of 1,5-cyclooctadiene with a borane-THF complex in a 1:1 ratio, followed by refluxing the mixture at 65°C. This process yields a solution containing the dimeric form of 9-BBN in approximately 90% yield .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory preparation but on a larger scale. The compound is commercially available as a solution in tetrahydrofuran and as a solid .
Chemical Reactions Analysis
Types of Reactions
Lithium 9-borabicyclo[3.3.1]nonane hydride undergoes various types of reactions, including:
Hydroboration: It is widely used for the hydroboration of alkenes and alkynes, leading to the formation of organoboranes.
Reduction: It acts as a mild reducing agent for the reduction of carbonyl compounds, acid chlorides, and alkenes.
Common Reagents and Conditions
Hydroboration: Typically performed in tetrahydrofuran (THF) at room temperature.
Reduction: Conducted in the presence of stoichiometric amounts of this compound.
Oxidation: Utilizes hydrogen peroxide (H₂O₂) and aqueous potassium hydroxide (KOH) for oxidative cleavage.
Major Products Formed
Terminal Alcohols: Formed from the hydroboration of alkenes followed by oxidation.
Scientific Research Applications
Lithium 9-borabicyclo[3.3.1]nonane hydride has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the preparation of pharmaceutical compounds and drug intermediates.
Mechanism of Action
The mechanism of action of lithium 9-borabicyclo[331]nonane hydride involves the addition of the boron-hydrogen bond across the carbon-carbon double or triple bond of alkenes or alkynesThe steric demand of the compound suppresses the formation of 2-substituted isomers, favoring the formation of terminal alcohols upon subsequent oxidation .
Comparison with Similar Compounds
Similar Compounds
Borane (BH₃): A simpler hydroboration reagent but less selective compared to lithium 9-borabicyclo[3.3.1]nonane hydride.
Disiamylborane (Sia₂BH): Another dialkylborane used for hydroboration, known for its high selectivity.
Uniqueness
This compound is unique due to its high regioselectivity and ability to form terminal alcohols with minimal formation of side products. Its stability and ease of handling make it a preferred reagent in organic synthesis .
Properties
Molecular Formula |
C8H15BLi |
---|---|
Molecular Weight |
129.0 g/mol |
InChI |
InChI=1S/C8H14B.Li.H/c1-3-7-5-2-6-8(4-1)9-7;;/h7-8H,1-6H2;;/q;+1;-1 |
InChI Key |
KMVUEDZWYQPMRA-UHFFFAOYSA-N |
Canonical SMILES |
[H-].[Li+].[B]1C2CCCC1CCC2 |
Origin of Product |
United States |
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